methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate
Description
Methyl 3-[2-(6-benzyl-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and an acetamido-linked 6-benzyl-1,1-dioxothiadiazinan moiety at position 2. Its synthesis likely involves coupling reactions between thiophene derivatives and functionalized thiadiazinan precursors, analogous to methods described for related compounds .
Properties
IUPAC Name |
methyl 3-[[2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-18(23)17-15(8-11-27-17)19-16(22)13-21-10-5-9-20(28(21,24)25)12-14-6-3-2-4-7-14/h2-4,6-8,11H,5,9-10,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDHQZXBUPIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Scientific Research Applications
methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogues
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()
- Structural Similarities : Both compounds share a thiophene/benzodithiazine core with sulfone groups and ester functionalities.
- Key Differences : The benzodithiazine system replaces the thiadiazinan ring, introducing additional sulfur atoms and a chlorine substituent. This increases molecular weight (C₁₄H₁₁ClN₄O₄S₃ vs. the target compound’s formula) and may enhance electrophilic reactivity due to the chlorine atom .
- Implications : The chlorine substitution could improve binding to biological targets (e.g., enzymes), while the benzodithiazine system may alter π-stacking interactions in materials applications.
Sulfonylurea Herbicides ()
Examples: Metsulfuron-methyl, Ethametsulfuron-methyl
- Structural Similarities : These compounds feature methyl ester groups and sulfonamide linkages, akin to the acetamido-thiadiazinan-thiophene framework.
- Implications : The triazine-based herbicides exhibit herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s thiadiazinan-thiophene structure may favor different biological targets or physicochemical properties (e.g., solubility, metabolic stability) .
Heterocyclic Sulfone Derivatives
Cladieunicellin N ()
- Structural Similarities : Shares ester (acetoxy) and sulfone groups, which influence polarity and stability.
- Key Differences : Cladieunicellin N is a eunicellin diterpene with a complex polycyclic framework, contrasting with the planar thiophene-thiadiazinan system.
- Implications : The marine-derived eunicellin’s macrocyclic structure enhances membrane permeability, while the target compound’s smaller heterocycles may favor synthetic scalability .
Primeverose Derivatives ()
Examples: Mesonosides B, C, D
- Structural Similarities : Benzoyl and acetyl ester groups mirror the methyl carboxylate in the target compound.
- Key Differences : Primeverose (a disaccharide) replaces the thiophene-thiadiazinan system, drastically altering solubility and bioavailability.
- Implications: The carbohydrate moiety in mesonosides enables glycosidase interactions, whereas the target compound’s heterocycles may engage in aromatic stacking or enzyme inhibition .
Comparative Data Table
| Compound Class | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thiophene-thiadiazinan | Methyl carboxylate, sulfone | ~423.5 (estimated) | Drug discovery, materials |
| Benzodithiazine Derivative | Benzodithiazine-thiophene | Chlorine, sulfone, hydrazino | 430.9 (C₁₄H₁₁ClN₄O₄S₃) | Antimicrobial agents |
| Sulfonylurea Herbicides | Triazine-sulfonamide | Triazine, methyl ester | ~364.4 (e.g., metsulfuron) | Agriculture |
| Cladieunicellin N | Eunicellin diterpene | Acetoxy, sulfone | 460.5 (C₂₄H₃₈O₇) | Marine natural products |
| Mesonosides | Primeverose derivatives | Benzoyl, acetyl esters | ~610.6 (C₃₀H₄₂O₁₃) | Glycosidase inhibitors |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzodithiazine derivatives (e.g., coupling reactions in THF with triethylamine, as in ), but the thiadiazinan ring may require specialized sulfonation steps .
- Biological Relevance : Structural analogs like sulfonylureas and benzodithiazines demonstrate activity in enzyme inhibition, suggesting the target compound could be optimized for similar targets (e.g., kinases, proteases) .
Biological Activity
Methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene backbone substituted with a dioxo-thiadiazine moiety and an acetamido group. Its molecular formula is with a molecular weight of approximately 398.43 g/mol. The structural complexity contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various derivatives related to this compound. For instance, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Growth Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | >73% | 32 |
| Escherichia coli | >95% | 32 |
| Staphylococcus aureus | >80% | 32 |
These results indicate that certain derivatives exhibit potent antibacterial properties, making them candidates for further development as antimicrobial agents .
Antifungal Activity
The antifungal activity of the compound was assessed against common fungal pathogens. Notably, it demonstrated significant inhibition against Candida albicans:
| Fungal Strain | Growth Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 93.71% | 32 |
This high level of inhibition suggests potential therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. The findings are summarized in the following table:
| Cancer Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| RPMI-8226 (Leukemia) | >90% | 10 |
| MCF7 (Breast Cancer) | >85% | 10 |
| A549 (Lung Cancer) | >80% | 10 |
Compounds derived from this structure exhibited significant cytotoxicity against multiple cancer types while maintaining low toxicity towards normal cells. This selective toxicity is crucial for developing effective cancer therapies .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: The dioxo-thiadiazine moiety may inhibit key enzymes involved in bacterial and fungal metabolism.
- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Disruption of Cell Membrane Integrity: Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
